copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline
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Overview
Description
Copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline is a complex organic compound that features a quinoline core substituted with chlorine atoms and a dihydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The dihydropyran moiety is introduced through a series of reactions that may include olefin metathesis and double bond migration, catalyzed by ruthenium carbene complexes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and various catalysts such as ruthenium carbene complexes . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent-free environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
Copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in various industrial applications, such as in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline exerts its effects involves interactions with molecular targets and pathways within biological systems. The quinoline core is known to interact with DNA and enzymes, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The copper atoms may also play a role in catalyzing redox reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-pyran: A related compound with a similar dihydropyran moiety.
3,4-Dihydro-2H-pyran: Another similar compound with a slightly different structure.
Uniqueness
Copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline is unique due to the combination of its quinoline core, chlorine atoms, and dihydropyran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61403-40-5 |
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Molecular Formula |
C14H11Cl2CuNO2 |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
copper;2,3-dichloro-8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline |
InChI |
InChI=1S/C14H11Cl2NO2.Cu/c15-10-8-9-4-3-5-11(13(9)17-14(10)16)19-12-6-1-2-7-18-12;/h2-5,7-8,12H,1,6H2; |
InChI Key |
OGESUCZVRNJGBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)OC2=CC=CC3=CC(=C(N=C32)Cl)Cl.[Cu] |
Origin of Product |
United States |
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